N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-9-23-10-7-14(8-11-23)19(24)22-18-16(13-20)12-15-5-3-4-6-17(15)21-18/h1,12,14H,3-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGASGZQEFCTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=C3CCCCC3=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS No. 1645414-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure includes a tetrahydroquinoline moiety, which is known to exhibit various biological activities.
Pharmacological Profile
- Anticancer Activity : Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have been shown to inhibit the growth of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects. Studies have demonstrated that tetrahydroquinoline derivatives can modulate neurotransmitter systems and exert protective effects against neurodegenerative diseases .
- Enzyme Inhibition : It has been noted that similar compounds act as inhibitors for various enzymes, including carboxylesterases. The inhibition of these enzymes can lead to enhanced bioavailability of certain drugs by preventing their metabolic degradation .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that its activity may involve:
- Receptor Modulation : Interaction with dopamine receptors has been suggested as a pathway for its neuroprotective effects .
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis .
Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Neuroprotection
A series of in vivo experiments showed that tetrahydroquinoline derivatives could protect against oxidative stress-induced neuronal damage in rat models. Behavioral tests indicated improved cognitive function post-treatment .
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
Scientific Research Applications
Research indicates that compounds similar to N-(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide exhibit a range of biological activities:
- Antimicrobial Properties : Tetrahydroquinoline derivatives have been noted for their ability to inhibit bacterial growth and could serve as leads in developing new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Neuroprotective Effects : A study published in a peer-reviewed journal indicated that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Analgesic Properties : Research has shown that certain piperidine derivatives exhibit analgesic effects comparable to conventional pain relievers. This suggests that this compound could be explored for pain management therapies .
- Anticancer Mechanisms : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. This indicates its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. Thiophene-Based Analogues (Compounds 24 and 25, Figure 14)
- Structure: Replace the tetrahydroquinoline core with a sulfur-containing 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. Compound 24 includes a pyrimidinyl sulfamoyl group, while compound 25 incorporates a triazine ring .
- Activity : Both compounds exhibit potent antiproliferative effects against MCF7 breast cancer cells (IC50 = 30.8 nM and 38.7 nM, respectively). Their mechanism involves tyrosine kinase inhibition via ATP-binding site competition, akin to gefitinib and dasatinib .
- Comparison: The tetrahydroquinoline derivative may exhibit distinct pharmacokinetics due to reduced sulfur-mediated metabolic instability. However, the absence of direct activity data for the target compound limits mechanistic comparisons.
b. Chromene-Carboxamide Derivatives (Compound 8)
- Structure : Features a 5,6,7,8-tetrahydrobenzo[b]pyran (chromene) ring fused with a coumarin-derived carboxamide group .
- Synthesis: Prepared via ethanol reflux with salicylaldehyde and piperidine, highlighting the role of solvent and catalyst in carboxamide formation .
- Comparison: The chromene scaffold offers planar aromaticity, contrasting with the partially saturated tetrahydroquinoline system. This difference may influence membrane permeability and target selectivity.
c. Propargyl-Functionalized Naphthyridine (Compound 2)
- Structure: 2-Amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile shares the propargyl group and tetrahydro framework but replaces the piperidine-carboxamide with a naphthyridine core .
- Comparison : The naphthyridine’s extended π-system may enhance DNA intercalation, whereas the carboxamide in the target compound could improve solubility and hydrogen-bonding interactions.
Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cells.
- Thermal Shift Assays : Measure protein stabilization upon ligand binding .
- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET tracking in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
